Azido-PEG4-acid
Overview
Description
Azido-PEG4-acid is an organic compound with the molecular formula C11H21N3O6. It is known for its role as an intermediate in various chemical reactions and its applications in scientific research. This compound is characterized by the presence of an azido group (-N3) and a carboxylic acid group (-COOH), making it a versatile molecule in synthetic chemistry .
Mechanism of Action
Azido-PEG4-acid, also known as 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid, is a polyethylene glycol (PEG) derivative that has been widely used in the field of bioconjugation, drug delivery, and tissue engineering .
Target of Action
The primary targets of this compound are molecules containing primary amine groups . The terminal carboxylic acid of this compound can react with these primary amine groups to form a stable amide bond .
Mode of Action
This compound interacts with its targets through two main reactions :
- The azide group of this compound can react with molecules containing alkyne, BCN, or DBCO groups via Click Chemistry to yield a stable triazole linkage .
- The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the primary amine-containing target molecule. The formation of stable triazole linkages and amide bonds can result in the modification of the target molecule’s function or the creation of new functional entities .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by the hydrophilic PEG spacer. This spacer increases the solubility of the compound in aqueous media , which can enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the modification of target molecules. By forming stable bonds with primary amine groups, this compound can alter the function of these molecules or enable the creation of new functional entities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the formation of amide bonds . Additionally, the hydrophilic PEG spacer allows this compound to remain soluble in aqueous environments , which can be crucial for its action in biological systems.
Biochemical Analysis
Biochemical Properties
1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid plays a significant role in biochemical reactions, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . The azido group allows for click chemistry reactions, facilitating the conjugation of the compound to various biomolecules. It interacts with enzymes such as E3 ubiquitin ligases and target proteins in PROTACs, exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In the context of ADCs, the compound is used to link cytotoxic drugs to antibodies, which then target and kill cancer cells . This targeted approach minimizes damage to healthy cells and enhances the efficacy of cancer treatments. Additionally, the compound’s role in PROTACs leads to the degradation of specific proteins, thereby modulating cellular functions and gene expression .
Molecular Mechanism
At the molecular level, 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid exerts its effects through binding interactions with biomolecules. The azido group enables click chemistry reactions, allowing the compound to form stable covalent bonds with target proteins and enzymes . In PROTACs, the compound acts as a linker between the E3 ubiquitin ligase and the target protein, facilitating the ubiquitination and subsequent degradation of the target protein . This process effectively reduces the levels of specific proteins within the cell, altering cellular pathways and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid can change over time. The compound is stable when stored at -20°C and is soluble in DMSO at a concentration of 100 mg/mL . Over time, the compound may undergo degradation, which can affect its efficacy in biochemical reactions. Long-term studies have shown that the compound retains its activity in in vitro and in vivo settings, although its stability and degradation rates may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid vary with different dosages in animal models. At lower doses, the compound effectively facilitates the targeted degradation of proteins without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to healthy tissues . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid is involved in metabolic pathways related to protein degradation and drug conjugation. The compound interacts with enzymes such as E3 ubiquitin ligases, which play a crucial role in the ubiquitin-proteasome system . This interaction leads to the selective degradation of target proteins, thereby modulating metabolic flux and metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid is transported and distributed through interactions with transporters and binding proteins . The compound’s polyethylene glycol (PEG) chain enhances its solubility and facilitates its distribution in aqueous environments . This property allows the compound to reach its target sites within cells and tissues, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid is influenced by its chemical structure and interactions with cellular components . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its activity and function, as it ensures that the compound reaches its intended targets within the cell.
Preparation Methods
The synthesis of 1-azido-3,6,9,12-tetraoxapentadecan-15-oic acid typically involves multiple steps. One common method starts with tetraethylene glycol, which undergoes esterification, mesylation, and azide substitution. The final steps include reduction and hydrolysis to yield the desired product . The reaction conditions are optimized to ensure high yields and purity. For instance, the esterification step might involve the use of an acid catalyst, while the azide substitution requires sodium azide in an aprotic solvent .
Chemical Reactions Analysis
Azido-PEG4-acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Click Chemistry: The azido group participates in click chemistry reactions, particularly in the formation of triazoles through cycloaddition with alkynes.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and copper catalysts for click chemistry. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Azido-PEG4-acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules, particularly in the development of linkers for drug conjugates.
Biology: The compound is employed in bioconjugation techniques, where it helps in attaching biomolecules to various surfaces or other biomolecules.
Comparison with Similar Compounds
Azido-PEG4-acid can be compared with similar compounds like:
1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid: This compound has an amino group instead of an azido group, making it suitable for different types of chemical reactions.
The uniqueness of 1-azido-3,6,9,12-tetraoxapentadecan-15-oic acid lies in its specific chain length and functional groups, which provide distinct reactivity and applications in various fields .
Properties
IUPAC Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O6/c12-14-13-2-4-18-6-8-20-10-9-19-7-5-17-3-1-11(15)16/h1-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODPHGOBXPGJKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627911 | |
Record name | 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257063-35-6 | |
Record name | 1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azido-PEG4-C2-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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